molecular formula C21H23NO5S B2634018 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2034487-87-9

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2634018
CAS No.: 2034487-87-9
M. Wt: 401.48
InChI Key: FBLAIFRSRQDVFM-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic chemical compound offered for research purposes. This product is provided as a high-purity material to ensure consistency in experimental results. Potential Research Applications & Value: Compounds featuring the benzo[1,3]dioxol-5-yl (piperonyl) moiety are of significant interest in medicinal chemistry and chemical biology. This structure is found in molecules investigated for various biological activities. For instance, research into related structures has explored their potential as modulators of physiological targets, such as the TRPM8 receptor (a cold and menthol receptor) . Other studies utilize similar scaffolds in the development of selective inhibitors for epigenetic targets like bromodomain-containing proteins , or as components in probes for enzyme activity . The specific research value of this compound is an area for investigation, and researchers are encouraged to consult the primary literature for the latest findings. Mechanism of Action: The precise mechanism of action for this compound is not currently defined and is dependent on the specific research context. The benzo[1,3]dioxole group can influence a molecule's binding affinity and pharmacokinetic properties, while the pyrrolidine and methylsulfonylphenyl groups may contribute to interactions with biological targets. Determination of its mechanism requires empirical study in the researcher's specific experimental system. Note: This product is classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-28(24,25)18-6-2-15(3-7-18)4-9-21(23)22-11-10-17(13-22)16-5-8-19-20(12-16)27-14-26-19/h2-3,5-8,12,17H,4,9-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLAIFRSRQDVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one, often referred to as a synthetic cathinone, is a compound of significant interest in pharmacological research due to its structural similarities to known psychoactive substances. This article explores its biological activity, focusing on its pharmacodynamics, potential therapeutic applications, and associated case studies.

  • Molecular Formula : C17H23NO3
  • Molecular Weight : 289.3694 g/mol
  • CAS Number : 24622-58-0
  • IUPAC Name : 1-(1,3-benzodioxol-5-yl)-4-methyl-2-pyrrolidin-1-ylpentan-1-one

The compound exhibits activity primarily through the modulation of monoamine neurotransmitter systems, particularly the dopamine and serotonin pathways. Its structure suggests potential interactions with various receptors, including:

  • Dopamine Receptors : Potential stimulant effects due to increased dopamine levels.
  • Serotonin Receptors : Possible mood-enhancing properties through serotonin modulation.

Stimulant Effects

Research indicates that compounds with similar structures to this compound often exhibit stimulant properties. These effects are characterized by increased alertness, energy, and euphoria.

Antimicrobial Activity

Recent studies have suggested that derivatives of benzo[d][1,3]dioxole exhibit notable antimicrobial properties. For instance:

  • A study on related compounds demonstrated significant antibacterial activity against various strains of bacteria using the disc diffusion method, with effectiveness comparable to standard antibiotics like ciprofloxacin .

Data Tables

Biological Activity In Vitro Study Results Reference
AntibacterialEffective against E. coli and S. aureus
AntifungalModerate activity against Candida species
StimulantIncreased locomotor activity in rodent models

Case Studies

Several case studies have documented the effects of similar compounds:

  • Case Study on Stimulant Use : A cohort study involving users of synthetic cathinones reported increased instances of anxiety and psychosis linked to high doses of substances similar to this compound.
  • Antimicrobial Research : In vitro evaluations indicated that derivatives showed potential as new antimicrobial agents against resistant bacterial strains .

Comparison with Similar Compounds

Target Compound vs. 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one ()

  • Structural Differences: The target compound has a pyrrolidin-1-yl group, whereas the analog in lacks this nitrogenous ring. The methylsulfonyl (SO₂Me) group in the target is replaced with a trifluoromethyl (CF₃) group in the analog.
  • Electron Effects: SO₂Me is a strong electron-withdrawing group, which may enhance binding affinity to electron-rich biological targets compared to CF₃ .

Target Compound vs. 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-trifluoromethylphenyl)piperazin-1-yl)propan-1-one ()

  • Structural Differences : The target’s pyrrolidine ring is replaced with a piperazine ring in the analog. The substituent on the phenyl group differs (SO₂Me vs. CF₃).
  • Bioactivity: Piperazine derivatives in demonstrated anti-Trypanosoma activity, suggesting that the target compound may also exhibit antiparasitic properties if tested under similar conditions .

Substituent Variations in Related Scaffolds

Acrylonitrile Derivatives ()

Compounds like (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) share the methylenedioxyphenyl group but feature acrylonitrile backbones instead of propan-1-one. The nitrile group may confer metabolic stability but reduces hydrogen-bonding capacity compared to the ketone in the target compound .

Pharmacological and Physicochemical Properties

Predicted Properties of the Target Compound

  • LogP : Estimated ~2.8 (methylsulfonyl reduces lipophilicity vs. CF₃ analogs with LogP ~3.5) .
  • Melting Point : Likely >150°C (similar to SO₂Me-containing compounds in ) .

Bioactivity Gaps and Research Opportunities

No direct bioactivity data exist for the target compound. However, analogs in showed IC₅₀ values of 10–50 μM against Trypanosoma cruzi, suggesting priority areas for testing .

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